molecular formula C14H13N3OS B2589888 2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole CAS No. 956741-87-0

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole

Cat. No.: B2589888
CAS No.: 956741-87-0
M. Wt: 271.34
InChI Key: HUVFTDABANFPLU-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrazol-1-ylmethyl group and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenol with 2-bromo-1-(pyrazol-1-ylmethyl)-1,3-thiazole under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the pyrazol-1-ylmethyl group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

2-(4-Methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole is unique due to the presence of both a thiazole ring and a pyrazol-1-ylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

2-(4-methylphenoxy)-5-(pyrazol-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-11-3-5-12(6-4-11)18-14-15-9-13(19-14)10-17-8-2-7-16-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVFTDABANFPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(S2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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